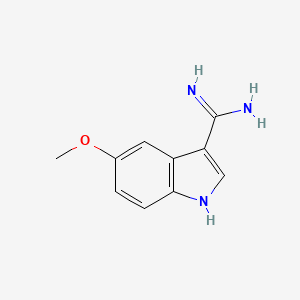

5-Methoxy-1H-indole-3-carboxamidine

Description

Properties

IUPAC Name |

5-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5,13H,1H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSWQUZHIXCWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700796 | |

| Record name | 1-(5-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-21-2 | |

| Record name | 1-(5-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of derivatives of indole compounds, including 5-methoxy-1H-indole-3-carboxamidine. These compounds demonstrate significant neuroprotective and antioxidant activities, which are crucial for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies

A pilot study demonstrated that 5-methoxy-indole carboxylic acid derivatives significantly increased cellular viability in SH-SY5Y cells exposed to neurotoxic agents. The results indicated a protective effect against Aβ-peptide-induced cell death, showcasing the compound's potential in neuroprotection .

Cardiovascular Applications

This compound derivatives have also been investigated for their cardiovascular benefits, particularly as P2Y12 receptor antagonists.

Therapeutic Effects

- Antithrombotic Activity : These compounds act as reversible antagonists of the P2Y12 purinergic receptor, which plays a critical role in platelet aggregation. This property makes them potential candidates for treating thromboembolic diseases .

- Prevention of Thrombotic Disorders : The compounds can be utilized for the treatment and prophylaxis of conditions such as myocardial infarction, stroke, and deep vein thrombosis due to their ability to inhibit platelet aggregation .

Antiviral Activity

Another promising application of this compound is its antiviral properties.

Mechanism and Efficacy

- Inhibition of Viral Replication : Derivatives of indole-3-carboxylic acids have shown antiviral activity against influenza viruses. They work by inhibiting the replication cycle of the virus, making them potential therapeutic agents for viral infections .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Positional Isomerism

The substitution pattern on the indole scaffold significantly impacts chemical reactivity and biological activity. Key analogs include:

5-Methoxyindole-2-carboxylic Acid Derivatives

- Example: 5-Benzyloxy-1H-indole-2-carboxylic acid (CAS: [4382-54-1]) Synthesis: Derived from 3-hydroxybenzaldehyde via azidocinnamate cyclization (42% yield) followed by benzylation . Key Difference: The carboxylic acid group at C2 vs. Carboxylic acids are more acidic (pKa ~4-5) compared to carboxamidines (pKa ~8-10), affecting solubility and interaction with biological targets .

7-Methoxy-1H-indole-3-carboxylic Acid

- Example: 7-Methoxy-1H-indole-3-carboxylic acid (CAS: [128717-77-1]) Properties: Molecular weight 191.18 g/mol, >97% purity, priced at JPY 23,000/5g .

Nitrovinyl-Substituted Indoles

- Example : (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole

- Synthesis : Prepared from 5-Methoxyindole-3-carboxaldehyde via reflux with nitromethane and NH4OAc .

- Key Difference : The nitrovinyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating carboxamidine. This could modulate redox activity or electrophilic reactivity .

Substituent Effects on Cyclization

- Regioisomer Control : Cyclization of azidocinnamate esters (e.g., 3-methoxy derivatives) yields mixtures of 5-methoxy- and 7-methoxyindole carboxylates (1:1 ratio). Substituent position (C5 vs. C7) dictates regioselectivity, suggesting similar challenges in synthesizing 5-Methoxy-1H-indole-3-carboxamidine .

- Yield Optimization : Alkaline hydrolysis of esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) to carboxylic acids achieves >97% purity, but carboxamidine synthesis may require alternative reagents (e.g., amidination of nitriles) .

Data Table: Key Properties of Selected Indole Derivatives

Research Findings and Implications

- Biological Relevance : Carboxamidines are less explored than carboxylic acids in indole chemistry but may offer advantages in targeting basic residues in enzyme active sites .

Preparation Methods

Starting Materials and Key Intermediates

- 5-Methoxyindole derivatives serve as the core starting materials.

- Carboxylic acid or ester functionalities at the 3-position are essential intermediates.

- The amidine group is introduced via reaction with hydrazine derivatives or amidination reagents.

Stepwise Preparation Method

Based on a pilot study involving methyl esters of 5-methoxyindole carboxylic acids, the preparation involves:

Esterification and Activation:

- The 5-methoxyindole-3-carboxylic acid is converted to its methyl ester by refluxing with thionyl chloride and methanol.

- This step activates the carboxyl group for subsequent transformations.

Amidine Formation via Hydrazine Hydrate Reaction:

- The methyl ester is refluxed with hydrazine hydrate in ethanol for approximately 2 hours.

- This reaction converts the ester into the corresponding carboxamidine derivative.

- The reaction progress is monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane solvent system (4:1).

- After completion, the product is isolated by cooling, filtration, and recrystallization from ethanol.

- The structure is confirmed by ^1H and ^13C NMR spectroscopy.

This method yields this compound with good purity and reproducibility.

Alternative Synthetic Routes and Functionalization

Nitrosation and Functional Group Transformations

Other studies report nitrosation of 5-methoxyindole derivatives to form indazole-3-carboxaldehydes, which could be further transformed into carboxamidine functionalities through multi-step syntheses involving reduction and condensation reactions. However, these routes are more complex and less direct for preparing this compound itself.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Methoxy-1H-indole-3-carboxamidine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The synthesis often involves condensation reactions using indole precursors (e.g., 5-methoxyindole derivatives) with carboxamidine sources under acidic or basic conditions. For example, bis-indolylalkane derivatives are synthesized via acid-catalyzed reactions (e.g., acetic acid reflux) to promote electrophilic substitution at the indole C3 position . Key parameters include temperature control (reflux at 80–110°C), stoichiometric ratios of reagents, and purification via column chromatography. Monitoring reaction progress using thin-layer chromatography (TLC) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns on the indole ring and verifying carboxamidine functionalization .

- X-ray Crystallography: Resolve ambiguous structural features (e.g., regiochemistry) using SHELX programs for structure refinement .

- HPLC: Ensure purity (>98%) with reverse-phase HPLC using C18 columns and UV detection (λ = 254–280 nm) .

Q. What biological activities have been reported for this compound, and what assay systems are typically used?

- Methodological Answer: Preliminary studies on related indole derivatives suggest antimicrobial activity (tested via agar diffusion assays against E. coli and S. aureus) and anticancer potential (e.g., MTT assays on breast cancer cell lines). For mechanistic insights, kinase inhibition assays (e.g., bisindolylmaleimide-based protocols) are applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing derivatives of this compound?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. To resolve:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use SHELXL refinement for high-resolution X-ray data to validate bond lengths and angles .

- Compare experimental NMR shifts with DFT-calculated spectra for proposed tautomers .

Q. What strategies enhance the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer:

- Structural Modifications: Introduce hydrophilic groups (e.g., diethylamino or hydroxypropyl substituents) to improve aqueous solubility, as demonstrated in related indole-carboxylic acid derivatives .

- Formulation: Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation for in vivo assays. Monitor stability via LC-MS .

Q. How can computational modeling guide the structural optimization of this compound for target-specific activity?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or GPCRs). Focus on indole ring interactions with hydrophobic pockets .

- QSAR Studies: Corrogate substituent effects (e.g., methoxy position) with biological activity data to prioritize synthetic targets .

Q. What experimental approaches validate the proposed mechanisms of action for this compound in cellular models?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.